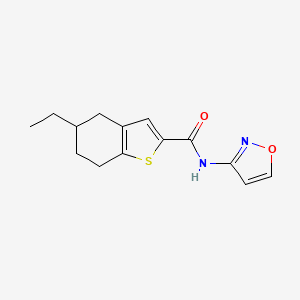![molecular formula C8H11N3O3S2 B4841138 ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate](/img/structure/B4841138.png)
ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate
概要
説明
Ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is a synthetic organic compound that features a thiadiazole ring, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization to form 5-methyl-1,3,4-thiadiazole.
Thioether Formation: The thiadiazole compound is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.
Carbamate Formation: Finally, the thioether intermediate is treated with ethyl chloroformate to introduce the carbamate group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring and the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and pesticides.
作用機序
The mechanism by which ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate exerts its effects involves interaction with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the carbamate group.
Ethyl {[(5-phenyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
Ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the thiadiazole ring and the carbamate group allows for a wide range of interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
ethyl N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-3-14-7(13)9-6(12)4-15-8-11-10-5(2)16-8/h3-4H2,1-2H3,(H,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSIARGRTXCEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4841060.png)
![2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4841065.png)
![5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4841078.png)
![methyl 2-[(methoxycarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4841085.png)

![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4841090.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841103.png)

![3,6-dichloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4841114.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B4841120.png)
![1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione](/img/structure/B4841124.png)
![(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4841126.png)

